molecular formula C14H15NO2 B6414842 2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one CAS No. 1262010-15-0

2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one

Cat. No.: B6414842
CAS No.: 1262010-15-0
M. Wt: 229.27 g/mol
InChI Key: LQFZWJPEKRRDKF-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a pyridinone ring substituted with an ethoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxy-2-methylbenzaldehyde with 4-pyridone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydropyridinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydropyridinones, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-methylpyridine: Similar in structure but lacks the pyridinone ring.

    2-Methyl-4-phenylpyridin-4(1H)-one: Similar but without the ethoxy group.

    4-Ethoxy-2-phenylpyridin-4(1H)-one: Similar but without the methyl group.

Uniqueness

2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxy-2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-12-4-5-13(10(2)8-12)14-9-11(16)6-7-15-14/h4-9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFZWJPEKRRDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=O)C=CN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692632
Record name 2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-15-0
Record name 2-(4-Ethoxy-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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